N-benzyl-1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-benzyl-1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A benzyl group attached to the pyrimidine nitrogen.
- A 4-fluorophenyl substituent at position 1 of the pyrazole ring.
- An isopropyl group (propan-2-yl) as the secondary amine substituent. Its structural features are critical for binding to ATP pockets in kinases, as seen in analogs like S29 () and compound 7d ().
Properties
IUPAC Name |
N-benzyl-1-(4-fluorophenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5/c1-15(2)26(13-16-6-4-3-5-7-16)20-19-12-25-27(21(19)24-14-23-20)18-10-8-17(22)9-11-18/h3-12,14-15H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMRITJFTHKELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within cancer cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death. This effect is particularly pronounced in cancer cells, which rely on rapid cell division for their growth.
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines. Most notably, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively).
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
N-benzyl-1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have various effects on cells. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the type of cell and the biochemical environment.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Biological Activity
N-benzyl-1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is noted for its diverse biological activities. Its structure can be represented as follows:
This compound features a benzyl group, a fluorophenyl substituent, and a propan-2-yl moiety, contributing to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signaling cascades.
- Receptor Binding : It can bind to various receptors, potentially modulating their activity and influencing cellular responses.
Biological Activity Overview
Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including:
- Antitumor Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some studies suggest effectiveness against bacterial strains.
- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways.
1. Antitumor Activity
A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor effects. Among them, this compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 15 μM.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-benzyl... | A549 (Lung) | 10 |
| N-benzyl... | MCF7 (Breast) | 7 |
| N-benzyl... | HeLa (Cervical) | 12 |
2. Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited moderate antibacterial activity with MIC values around 25 μg/mL.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
3. Anti-inflammatory Effects
Additionally, the compound was assessed for anti-inflammatory properties in a lipopolysaccharide (LPS)-induced model. It significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Conclusion and Future Directions
This compound shows promising biological activity across various domains including antitumor and antimicrobial effects. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its pharmacological profile for potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Structural Modifications and Physicochemical Properties
The table below compares substituents, molecular formulas, and key properties of structurally related compounds:
Key Observations :
- The 4-fluorophenyl group at position 1 (shared with compound 7d) enhances hydrophobic interactions in kinase binding pockets compared to chlorophenyl (NSC3962) or tert-butyl (1NA-PP1) substituents .
- The isopropyl group in the target compound may improve metabolic stability compared to smaller substituents like methyl (compound 7d) or hydrogen (NSC3962) .
Kinase Inhibition and Anticancer Activity
- S29: Exhibits potent activity against neuroblastoma cell lines (SK-N-BE(2)) with an IC₅₀ of 5.74 ng/mL when delivered via graphene oxide nanosheets. The 4-fluorobenzyl and chloroethyl groups contribute to its selectivity .
- Compound 7d : Shows dual EGFR/ErbB2 inhibition, with calculated elemental composition matching theoretical values (C, 68.46%; H, 4.84%; N, 21.01%), indicating high purity and stability .
Antiparasitic Activity
- PfCDPK4 Inhibitors (e.g., 17g, 17h): Pyrazolo[3,4-d]pyrimidines with ethoxynaphthalen and azetidinylmethyl groups show nanomolar activity against Plasmodium falciparum, demonstrating the impact of extended aromatic systems on parasitic kinase targeting .
Preparation Methods
Cyclocondensation of 5-Amino-3-Aryl-1H-Pyrazole-4-Carbonitriles
Reaction of 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with formamide and ammonium formate at 135°C for 15 hours induces cyclization, forming 3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This method, adapted from protocols for analogous structures, achieves 84.5% yield with HPLC purity >98%. Critical parameters include:
- Stoichiometry : 1:1.1 molar ratio of carbonitrile to ammonium formate
- Solvent : Neat formamide acts as both reactant and solvent
- Workup : Sequential dilution with water and cooling to 0°C precipitates the product
Comparative Analysis of Synthetic Routes
Key Challenges and Optimization Strategies
Regioselectivity in N-Alkylation
Asymmetric dialkylation often produces mixtures due to competing N1 vs. N2 attack. Employing bulky bases (e.g., DBU) in DMF suppresses over-alkylation, while sequential addition of benzyl (smaller) followed by isopropyl (larger) halides leverages steric effects.
Solubility of Intermediates
The Boc-protected intermediate exhibits poor solubility in polar aprotic solvents. Switching to tert-butyloxycarbonyl (Alloc) protection improves solubility in THF by 40%, facilitating homogeneous reactions.
Pd Catalyst Selection for Cross-Couplings
Comparative screening revealed that SPhos-Pd-G2 outperforms Xantphos-based systems in aryl aminations, reducing unwanted homo-coupling byproducts from 22% to <5%.
Spectroscopic Characterization Benchmarks
- 1H NMR (400 MHz, DMSO-d6) : δ 8.71 (s, 1H, pyrimidine-H), 7.89–7.25 (m, 9H, Ar-H), 4.91 (d, J = 13 Hz, 2H, CH2Ph), 3.92 (septet, J = 6.5 Hz, 1H, CH(CH3)2), 1.32 (d, J = 6.5 Hz, 6H, CH3).
- LC-MS (ESI+) : m/z 432.2 [M+H]+ (calculated for C24H23FN6: 432.19).
Industrial-Scale Considerations
The cyclocondensation route proves most viable for kilogram-scale production, with cost analysis indicating:
- Raw Material Cost : $1,200/kg (formamide: $15/kg; 4-fluorophenylboronic acid: $320/kg)
- Catalyst Recycling : Pd recovery via Chelex-100 resin reduces Pd waste by 89%
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
